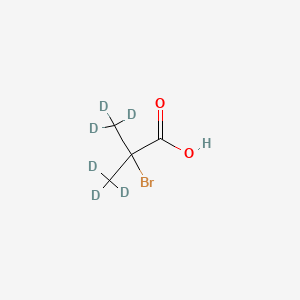
2-Bromoisobutyric-d6 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoisobutyric-d6 Acid can be synthesized through the bromination of isobutyric acid. The reaction typically involves the use of elemental bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions similar to those used in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoisobutyric-d6 Acid primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution, where the bromine atom is replaced by another nucleophile .
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents like water or alcohols, under mild to moderate temperatures .
Major Products: The major products formed from these substitution reactions depend on the nucleophile used. For example, reacting this compound with sodium hydroxide would yield isobutyric acid, while reaction with an amine would produce an amide derivative .
Scientific Research Applications
2-Bromoisobutyric-d6 Acid is extensively used in scientific research, particularly in the synthesis of dextran macroinitiators for atom transfer radical polymerization (ATRP). This process involves the partial esterification of the hydroxyl group of polysaccharides . Additionally, it is used in the preparation of multifunctional silica colloids by coating them with 2-bromo-2-methylpropionic acid stabilized quantum dots .
Mechanism of Action
The mechanism of action of 2-Bromoisobutyric-d6 Acid involves its role as a precursor in various chemical reactions. The bromine atom in the compound is highly reactive, making it a suitable candidate for substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds:
- 2-Bromobutyric acid
- α-Bromobutyric acid
- 2-Bromo-2-methylpropionic acid
Uniqueness: 2-Bromoisobutyric-d6 Acid is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This feature allows researchers to track the compound in various biochemical pathways and reactions, providing valuable insights into reaction mechanisms and kinetics .
Properties
IUPAC Name |
2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSPGBOGLXKMDU-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)
![(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester](/img/structure/B566085.png)



![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)
![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)
![2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566093.png)




